N(2),3-Ethenodeoxyguanosine
Overview
Description
N(2),3-Ethenodeoxyguanosine is a modified nucleoside that arises from the reaction of deoxyguanosine with various reactive compounds, such as vinyl halides, chloroacetaldehyde, and lipid peroxidation products . This compound is of significant interest due to its role in DNA damage and mutagenesis, making it a valuable subject of study in fields like toxicology, oncology, and molecular biology .
Mechanism of Action
Target of Action
N2,3-Etheno-2’-deoxy Guanosine, also known as 1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one or N(2),3-Ethenodeoxyguanosine, is a biochemical compound used in proteomics research
Mode of Action
It is known to be a labelled etheno-substituted purine nucleoside derivative with fluorescent and biochemical properties .
Biochemical Pathways
N2,3-Etheno-2’-deoxy Guanosine is involved in the formation of etheno-DNA adducts, which are promutagenic lesions present in normal animal and human tissues . These adducts are believed to be important in the etiology of cancer related to diet and lifestyle .
Result of Action
The formation of etheno-DNA adducts by N2,3-Etheno-2’-deoxy Guanosine is considered promutagenic . These adducts are present in normal animal and human tissues and are believed to play a significant role in the development of cancer related to diet and lifestyle .
Action Environment
The action of N2,3-Etheno-2’-deoxy Guanosine can be influenced by various environmental factors. For instance, the formation of etheno-DNA adducts has been attributed to the reaction of DNA with 2,3-epoxyaldehydes, a proposed product of lipid peroxidation . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as diet and lifestyle.
Preparation Methods
Synthetic Routes and Reaction Conditions: N(2),3-Ethenodeoxyguanosine can be synthesized through the reaction of deoxyguanosine with chloroacetaldehyde under slightly alkaline conditions . The reaction typically involves the formation of an unstable intermediate, which is then converted to the desired product. The process requires careful control of pH to prevent degradation of the glycosyl bond .
Industrial Production Methods: The use of α-halocarbonyl compounds and controlled reaction environments are key factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: N(2),3-Ethenodeoxyguanosine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Nucleophiles: Ammonia and amines are typical nucleophiles that react with this compound.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can be further studied for their biological effects .
Scientific Research Applications
N(2),3-Ethenodeoxyguanosine has several important applications in scientific research:
Comparison with Similar Compounds
- 1,N6-Ethenoadenosine
- 1,N4-Ethenocytidine
- 1,N2-Ethenoguanosine
- N2,3-Ethenoguanosine
Uniqueness: N(2),3-Ethenodeoxyguanosine is unique due to its specific formation from deoxyguanosine and its distinct role in DNA damage and mutagenesis. Unlike other etheno derivatives, it specifically targets guanine residues in DNA, leading to unique patterns of DNA damage and repair .
Properties
IUPAC Name |
1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHWHZGZQYBCAZ-KJFJCRTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923651 | |
Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121055-53-6 | |
Record name | N(2),3-Ethenodeoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121055536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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